5,10-Dimethylbenzo[g]isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
33301-42-7 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,10-dimethylbenzo[g]isoquinoline |
InChI |
InChI=1S/C15H13N/c1-10-12-5-3-4-6-13(12)11(2)15-9-16-8-7-14(10)15/h3-9H,1-2H3 |
InChI Key |
TUBXKMHHPIEHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=CC=CC=C13)C |
Origin of Product |
United States |
Synthetic Strategies for 5,10 Dimethylbenzo G Isoquinoline and Analogous Structures
Classical Cyclization Methodologies for Isoquinolines and Benzo[g]isoquinolines
Traditional methods for isoquinoline (B145761) synthesis rely on the formation of the heterocyclic ring through intramolecular cyclization reactions. These well-established reactions have been refined over time and remain valuable tools for synthetic chemists.
Bischler-Napieralski Reaction and Derivatives
The Bischler-Napieralski reaction, discovered in 1893, is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. organic-chemistry.orgjk-sci.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of the amide using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. jk-sci.comwikipedia.org
The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The presence of electron-donating groups on the aromatic ring facilitates the cyclization. jk-sci.com For substrates lacking such activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.comwikipedia.org A significant side reaction is the retro-Ritter reaction, which can be minimized by using nitriles as solvents or employing oxalyl chloride to generate N-acyliminium intermediates. jk-sci.com
Recent advancements have introduced milder and more efficient variations. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with 2-chloropyridine (B119429) allows for the cyclodehydration to occur at low temperatures, providing high yields of the desired products with short reaction times. nih.gov Microwave-assisted Bischler-Napieralski reactions have also been developed to accelerate the synthesis of substituted dihydroisoquinolines. acs.org
Table 1: Comparison of Bischler-Napieralski Reaction Conditions
| Reagent System | Temperature | Key Advantages | Reference |
| POCl₃ or P₂O₅ | Reflux | Well-established, effective for unactivated systems | organic-chemistry.orgwikipedia.org |
| Tf₂O / 2-chloropyridine | Low temperature | Mild conditions, high yields, short reaction times | nih.gov |
| Microwave irradiation | Elevated | Rapid synthesis | acs.org |
Pictet-Spengler Cyclization and Variants
Discovered in 1911, the Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines and related heterocyclic frameworks. mdpi.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction is a special case of the Mannich reaction. wikipedia.org
The reaction proceeds through the initial formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring to form the cyclized product. wikipedia.org The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-rich aromatic systems, such as indoles, react under mild conditions, while less nucleophilic rings require harsher conditions, including strong acids and elevated temperatures. wikipedia.org The resulting tetrahydroisoquinolines can be subsequently oxidized to form isoquinolines. quimicaorganica.org
A significant variation is the N-acyliminium ion Pictet-Spengler reaction, where the intermediate iminium ion is acylated. This creates a more powerful electrophile, allowing for cyclization to occur under milder conditions with a broader range of aromatic systems. wikipedia.org Additionally, vinylogous Pictet-Spengler cyclizations have been developed for the synthesis of hexahydrobenzo[f]isoquinolines using activated aldehydes, ketones, and alkynes. nih.gov
Pomeranz-Fritsch Synthesis and Adaptations
The Pomeranz-Fritsch reaction, first reported in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgthermofisher.comdrugfuture.com This Schiff base is typically formed by the condensation of an aromatic aldehyde and 2,2-diethoxyethylamine. thermofisher.com The subsequent ring closure is promoted by a strong acid, such as concentrated sulfuric acid. thermofisher.com
One of the key advantages of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org However, the yields can be variable, and the harsh acidic conditions can sometimes lead to side reactions, such as hydrolysis of the intermediate imine. quimicaorganica.org
Several modifications have been developed to improve the versatility and efficiency of the reaction. The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comnih.gov The Bobbitt modification involves the hydrogenation of the benzalaminoacetal followed by acid-catalyzed cyclization to yield tetrahydroisoquinolines. thermofisher.comnih.gov
Intracyclic Ritter Reaction in Dihydroisoquinoline Formation
The Ritter reaction involves the acid-induced addition of a nitrile to a carbocation, which, after hydrolysis, yields an amide. organic-chemistry.org An intracyclic variation of this reaction can be employed for the synthesis of dihydroisoquinoline derivatives. This approach has been used to synthesize 2-(3,3-dialkyl-3,4-dihydroisoquinolin-1-yl)ethanoic acid amides by reacting dialkylbenzylcarbinols with N-alkylcyanoacetamides. researchgate.net
The mechanism involves the generation of a carbocation from the alcohol, which is then trapped intramolecularly by the nitrogen of the nitrile group to form a nitrilium ion intermediate. Subsequent cyclization onto the aromatic ring leads to the formation of the dihydroisoquinoline ring system. A notable side reaction in some isoquinoline syntheses, such as the Bischler-Napieralski reaction, is the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.orgjk-sci.com
Transition Metal-Catalyzed Approaches to Benzo[g]isoquinoline (B3188944) Systems
Modern synthetic chemistry has increasingly turned to transition metal catalysis to construct complex molecular architectures with high efficiency and selectivity. These methods offer powerful alternatives to classical cyclization reactions.
Suzuki Cross-Coupling in Benzo[g]isoquinoline Construction
The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.govyoutube.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. youtube.combeilstein-journals.org
In the context of benzo[g]isoquinoline synthesis, the Suzuki coupling can be employed to construct the core structure in a convergent manner. A reported methodology involves a Suzuki or Negishi cross-coupling reaction followed by a t-BuOK-induced cyclization to form the central ring of the benzo[g]isoquinoline system. researchgate.net This approach has been successfully used to synthesize a 1,3-dimethyl derivative of benzo[h]isoquinoline. researchgate.net
The general strategy involves coupling a suitably functionalized pyridine (B92270) derivative with a naphthalene-based boronic acid (or vice versa). The resulting biaryl intermediate is then subjected to cyclization conditions to forge the final heterocyclic ring. The Suzuki reaction's tolerance of a wide range of functional groups makes it a highly attractive method for preparing substituted benzo[g]isoquinoline analogues. nih.gov
Negishi Cross-Coupling in Benzo[g]isoquinoline Construction
The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, has proven to be a versatile tool for the formation of carbon-carbon bonds. This methodology has been effectively applied to the synthesis of benzo[g]isoquinoline derivatives.
A notable strategy involves a Suzuki or Negishi cross-coupling reaction followed by a cyclization step induced by a strong base, such as potassium t-butoxide (t-BuOK), in a solvent like dimethylformamide (DMF). This approach has been successfully used to prepare a 1,3-dimethyl derivative of a benzo[h]isoquinoline. researchgate.net The flexibility of this method allows for the synthesis of all four possible benzo-(iso)quinoline isomers and facilitates the introduction of substituents on each of the rings within the core structure. researchgate.net
The general applicability of Negishi coupling is highlighted by its compatibility with a variety of functional groups and its use in the late-stage functionalization of complex molecules. For instance, the reaction has been shown to be compatible with a reactive Boron-Chlorine (B-Cl) bond, enabling the synthesis of new BN isosteres of naphthalene (B1677914). nih.gov This demonstrates the potential for employing Negishi coupling in the synthesis of a wide array of functionalized benzo[g]isoquinoline analogues.
Rhodium-Catalyzed Cyclization Methodologies
Rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of isoquinoline derivatives through C-H activation and cyclization. These reactions often proceed under relatively mild conditions and exhibit high efficiency and regioselectivity.
One such approach involves the rhodium(III)-catalyzed cascade C-H activation/cyclization of benzimidates with allyl carbonates. rsc.orgresearchgate.net This method utilizes allyl carbonates as a C2 synthon, leading to the formation of the isoquinoline skeleton with the liberation of hydrogen gas. rsc.org The reaction is typically fast and efficient. rsc.org
Another significant rhodium-catalyzed methodology is the oxidative coupling of aryl aldimines with internal alkynes. acs.org This process, catalyzed by a rhodium(III) complex such as [Cp*Rh(MeCN)₃][SbF₆]₂, affords 3,4-disubstituted isoquinolines in good yields. acs.org Mechanistic studies suggest that the crucial C-N bond formation occurs via reductive elimination from a rhodium(III) species. acs.org This strategy avoids the need for pre-functionalized substrates often required in traditional isoquinoline syntheses. acs.org
Furthermore, rhodium(III)-catalyzed coupling and cyclization cascade reactions of arylimidates with diazo compounds provide a direct route to isoquinolines and isoquinolin-3-ols without the need for an external oxidant. researchgate.net The reaction proceeds through intermolecular C-C bond formation followed by intramolecular C-N bond formation. researchgate.net Additionally, rhodium catalysis has been employed in the synthesis of isoquinolines from benzylidenehydrazones and internal alkynes, involving the selective cleavage of N-N and C=N bonds. acs.org
Recent advancements have also demonstrated the use of a dichloro(pentamethylcyclopentadienyl)rhodium(III) catalyst for the oxidative cross-coupling of N-styrylbenzimidazoles to yield 6-phenylbenzimidazo[2,1-a]isoquinolines. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Rh(III) catalyst | Benzimidates and Allyl Carbonates | Isoquinoline derivatives | rsc.orgresearchgate.net |
| [Cp*Rh(MeCN)₃][SbF₆]₂ | Aryl Aldimines and Internal Alkynes | 3,4-disubstituted isoquinolines | acs.org |
| Rh(III) catalyst | Arylimidates and Diazo Compounds | Isoquinolines and Isoquinolin-3-ols | researchgate.net |
| Rhodium catalyst | Benzylidenehydrazones and Internal Alkynes | Isoquinolines | acs.org |
| Dichloro(pentamethylcyclopentadienyl)rhodium(III) | N-styrylbenzimidazoles | 6-phenylbenzimidazo[2,1-a]isoquinolines | nih.gov |
Cycloaddition Reactions in Benzo[g]isoquinoline Ring Systems
Cycloaddition reactions, particularly the Diels-Alder reaction and its variants, represent a powerful strategy for the construction of cyclic and heterocyclic systems, including the benzo[g]isoquinoline framework. These reactions involve the concerted or stepwise formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation.
The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a prominent method for synthesizing nitrogen-containing heterocycles. The Povarov reaction, a classic example, utilizes an aryl imine (an electron-deficient diene) and an electron-rich dienophile, such as an alkyne, to construct the quinoline (B57606) core. nih.gov This reaction proceeds via a formal [4+2]-cycloaddition, followed by oxidation of the dihydro intermediate. nih.gov This strategy has been successfully employed to synthesize a variety of quinoline, benzoquinoline, and even polybenzoquinoline derivatives, including those containing chlorine atoms. nih.gov
The hetero-Diels-Alder reaction, more broadly, provides access to a wide range of heterocyclic structures. For instance, inverse-electron-demand hetero-Diels-Alder reactions of in situ-generated o-iminothioquinones with electron-rich alkenes have been used to synthesize benzo[b] researchgate.netelectronicsandbooks.comthiazines with complete regiochemical control. researchgate.net Similarly, hetero-Diels-Alder reactions of furans and isobenzofurans offer a convergent route to hetero-oxanorbornene derivatives, which are versatile synthetic intermediates. rsc.org While not directly forming benzo[g]isoquinolines in these specific examples, the underlying principles of these cycloaddition strategies are applicable to the synthesis of diverse heterocyclic systems and could be adapted for the construction of the benzo[g]isoquinoline skeleton.
Isoquinolinium ylides are reactive intermediates that readily undergo cycloaddition reactions with various dipolarophiles, including dimethyl acetylenedicarboxylate (B1228247) (DMAD). These reactions provide a convenient route to fused heterocyclic systems containing the isoquinoline motif.
The reaction of isoquinolinium dialkoxycarbonylmethylides with activated acetylenes like DMAD in acetonitrile (B52724) typically leads to the formation of 3,10b- and 2,3-dihydropyrrolo[2,1-a]isoquinolines. electronicsandbooks.com However, when the reaction is carried out in methanol, anomalous products such as 1,10b-dihydropyrrolo[2,1-a]isoquinolines can be formed. electronicsandbooks.com These reactions highlight the influence of the solvent and reaction conditions on the outcome of the cyclization.
The versatility of isoquinolinium ylides is further demonstrated by their tandem double [3+2] cycloaddition reactions, which can occur at both the C-1 and C-3 positions of the isoquinoline ring. nih.gov This reactivity provides a pathway to more complex, dearomatized polycyclic structures. nih.gov
Multi-Component and Tandem Reaction Protocols
Multi-component and tandem (or domino/cascade) reactions have gained prominence in synthetic organic chemistry due to their efficiency in building molecular complexity from simple starting materials in a single pot. These strategies are particularly valuable for the synthesis of fused heterocyclic systems like benzo nih.govnih.govimidazo[2,1-a]isoquinolines.
The development of one-pot protocols for the synthesis of amino-functionalized benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines showcases the power of tandem reactions. nih.govnih.govfigshare.comacs.org These operationally simple methods often utilize commercially available starting materials, such as o-phenylenediamines and o-cyanobenzaldehydes, and proceed through atom-economical transformations. nih.govnih.gov
One such strategy involves the reaction of o-phenylenediamines with o-cyanobenzaldehydes, which can lead to different fused isoquinoline products depending on the reaction pathway. nih.gov One pathway proceeds via benzimidazole (B57391) formation followed by N-alkylation and cyclization to yield benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines. nih.gov An alternative pathway involves the nucleophilic addition of cyanide to an imine intermediate, followed by annulation, to produce isoquinolino[3,4-b]quinoxalines. nih.gov
Transition-metal-catalyzed cross-coupling reactions have also been employed in the synthesis of benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines, although these methods may require pre-functionalized precursors. nih.gov More recently, metal-free radical cascade reactions have been developed for the synthesis of 5,6-dihydrobenzo researchgate.netnih.govimidazo[2,1-a]isoquinolines, offering an alternative approach that avoids the use of costly metal catalysts. researchgate.net
| Starting Materials | Key Intermediates/Reaction Type | Product | Reference |
| o-phenylenediamines and o-cyanobenzaldehydes | Benzimidazole formation, N-alkylation/cyclization | Amino-functionalized benzo researchgate.netnih.govimidazo[2,1-a]isoquinolines | nih.govnih.govfigshare.comacs.org |
| o-phenylenediamines and o-cyanobenzaldehydes | Imine formation, cyanide addition, annulation | Amino-functionalized isoquinolino[3,4-b]quinoxalines | nih.gov |
| Activated alkenes and ethers/cycloalkanes/toluenes/alcohols | Metal-free radical relay addition/cyclization | 5,6-dihydrobenzo researchgate.netnih.govimidazo[2,1-a]isoquinolines | researchgate.net |
Regioselective Synthesis of Benzo[g]isoquinoline Cores
The regioselective construction of the benzo[g]isoquinoline core is a critical challenge for chemists. One prominent method that has been explored is the hetero-Diels-Alder reaction. While specific details for a broad range of substrates are not extensively documented in readily available literature, a new regio-selective route to substituted benzo[g]isoquinolines has been established using this methodology. researchgate.net The regioselectivity of these cycloaddition reactions can often be predicted using semiempirical calculations of the transition states, providing a theoretical framework to guide synthetic efforts. researchgate.net
Another powerful strategy for constructing quinoline and, by extension, benzoquinoline systems is the aza-Diels-Alder reaction, such as the Povarov reaction. This reaction typically involves an electron-deficient diene, like an aryl imine, and an electron-rich dienophile. The reaction proceeds via a [4+2]-cycloaddition, followed by oxidation of the dihydro intermediate to furnish the aromatic quinoline ring. This approach offers a direct route to quinoline derivatives with good regioselectivity.
Synthetic Routes to Substituted Benzo[g]isoquinoline-5,10-diones (as a related quinone class)
The synthesis of benzo[g]isoquinoline-5,10-diones, which are key precursors and analogs of the target compound, has been more extensively studied. A variety of synthetic approaches have been developed, often starting from readily available naphthoquinone derivatives.
One straightforward approach begins with 2-methyl-1,4-naphthoquinone, also known as vitamin K3. A novel synthesis of a library of twenty benzo[g]isoquinoline-5,10-diones utilized this starting material. A crucial step in this synthetic sequence is an intramolecular Heck reaction of an N-vinylacetamide, where the use of cesium carbonate and a bulky, electron-rich trialkylphosphine ligand provided high selectivity for the desired 6-endo-trig cyclization.
Another versatile method involves the cyclization of substituted 1,4-naphthoquinones. For instance, the addition of hydrogen chloride to 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in chloroform (B151607) at room temperature leads to its cyclization, forming 4-chloro-2-isopropylbenzo[g]quinoline-5,10-dione. researchgate.net The resulting chloro-substituted product can be further functionalized, as the chlorine atom is readily displaced by nucleophiles such as dialkylamines. researchgate.net
Free-radical reactions also provide a pathway to this class of compounds. The manganese(III) acetate-mediated oxidative free-radical reaction of 2-(alkenylamino)-1,4-naphthoquinones with 1,3-dicarbonyl compounds can be highly chemoselective. researchgate.net Depending on the solvent and the specific 1,3-dicarbonyl compound used, this reaction can selectively yield either benzo[f]indole-4,9-diones or benzo[g]quinoline-5,10-diones. researchgate.net
Furthermore, nickel-catalyzed cross-coupling reactions have been employed. A key step in the synthesis of methylated analogs of benzo[g]quinoline-5,10-diones involved the regiospecific coupling of benzylic zinc bromides with a substituted methyl nicotinate. The resulting benzylated pyridines were then transformed into the target dione (B5365651) structures. researchgate.net
Synthesis of Specific Dimethylated Benzo[g]isoquinoline Derivatives
While direct synthetic routes to 5,10-dimethylbenzo[g]isoquinoline are not extensively reported, the synthesis of its dione analog, 7,8-dimethylbenzo[g]quinoxaline-5,10-dione, suggests a potential pathway. This compound has been utilized as a starting material for the synthesis of more complex tricyclic quinones through Diels-Alder reactions. mdpi.com
Advanced Spectroscopic and Structural Characterization of 5,10 Dimethylbenzo G Isoquinoline Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 5,10-Dimethylbenzo[g]isoquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the two methyl groups. The aromatic region would display a series of multiplets corresponding to the protons on the fused ring system. The two methyl groups at positions 5 and 10 would appear as sharp singlet signals, likely in the upfield region of the aromatic spectrum, with their exact chemical shifts influenced by the anisotropic effects of the polycyclic system.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes quaternary carbons at the ring junctions and substitution points (C5 and C10), as well as the protonated carbons of the aromatic rings and the carbons of the two methyl groups. The chemical shifts of the methyl carbons would be found in the characteristic aliphatic region of the spectrum. The interpretation of ¹³C NMR spectra is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl C5 (CH₃) | ~2.5 - 3.0 (singlet) | ~20 - 25 |
| Methyl C10 (CH₃) | ~2.5 - 3.0 (singlet) | ~20 - 25 |
| Aromatic Protons | ~7.0 - 9.0 (multiplets) | ~120 - 150 |
| Quaternary Carbons | N/A | ~130 - 160 |
Two-Dimensional NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks between adjacent aromatic protons, allowing for the sequential assignment of protons within each ring of the fused system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms they are directly attached to. youtube.com This technique would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the methyl proton signals to the methyl carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly valuable for confirming the positions of the methyl groups. It would be expected to show cross-peaks between the protons of the C5-methyl group and the proton at C4, and between the protons of the C10-methyl group and the proton at C1.
Interactive Table: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Type of Correlation | Expected Key Observations |
| COSY | ¹H-¹H scalar coupling (through-bond) | Cross-peaks between adjacent aromatic protons, establishing connectivity within the benzene (B151609) and pyridine (B92270) rings. |
| HMQC/HSQC | ¹H-¹³C one-bond correlation | Correlation of each aromatic proton to its directly attached carbon; correlation of methyl protons to methyl carbons. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Cross-peaks between C5-methyl protons and H4 proton; cross-peaks between C10-methyl protons and H1 proton. |
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govfiu.edumdpi.com For this compound (C₁₅H₁₃N), HRMS would be used to measure the exact mass of the molecular ion. This experimental value can then be compared to the calculated theoretical mass. A close match (typically within 5 ppm) confirms the molecular formula and rules out other possible formulas that might have the same nominal mass.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃N |
| Calculated Exact Mass | 207.1048 |
| Observed Ion (e.g., [M+H]⁺) | 208.1121 |
| Significance | Confirms elemental composition with high accuracy. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. youtube.commedify.co The resulting spectrum provides a fingerprint of the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.
Aromatic C-H Stretch: Sharp bands typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: Bands corresponding to the methyl groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic and heteroaromatic ring systems.
C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) provide a unique pattern characteristic of the substitution on the aromatic rings.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Bond Type |
| Aromatic C-H Stretch | 3000 - 3100 | C-H (sp²) |
| Aliphatic C-H Stretch | 2850 - 3000 | C-H (sp³) |
| Aromatic C=C and C=N Stretch | 1500 - 1650 | C=C, C=N |
| C-H Bending | 700 - 900 | C-H |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its molecular structure.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the fused aromatic system and the orientation of the methyl groups relative to the ring. Furthermore, X-ray crystallography provides insights into the packing of molecules in the crystal lattice, revealing intermolecular interactions such as pi-stacking, which is common in planar aromatic systems.
Interactive Table: Expected Bond Lengths from X-ray Crystallography
| Bond Type | Typical Bond Length (Å) | Information Provided |
| Aromatic C-C | 1.36 - 1.41 | Confirms the aromatic nature of the fused rings. |
| Aromatic C-N | 1.32 - 1.38 | Characterizes the heteroaromatic pyridine ring. |
| C-CH₃ (Aromatic to Methyl) | 1.50 - 1.54 | Defines the attachment of the methyl substituents. |
Theoretical and Computational Investigations of 5,10 Dimethylbenzo G Isoquinoline
Quantum Chemical Studies of Electronic Structure and Reactivity Profiles
Quantum chemical methods are essential for understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide information about electron distribution, orbital energies, and molecular stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. nih.gov For 5,10-Dimethylbenzo[g]isoquinoline, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.
From a DFT calculation, a wealth of information about the electronic structure can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. tandfonline.com A smaller gap generally suggests that the molecule will be more reactive. nih.gov
Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be visualized. The MEP map would highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom is expected to be a region of negative potential, making it susceptible to electrophilic attack or protonation. The aromatic rings will also exhibit regions of varying electron density, influenced by the fused ring system and the methyl substituents.
Illustrative Data from DFT Calculations on a Related Isoquinoline (B145761) Derivative:
| Parameter | Calculated Value (eV) |
| HOMO Energy | -5.811 |
| LUMO Energy | -2.061 |
| HOMO-LUMO Gap (ΔE) | 3.750 |
| Ionization Potential | 5.811 |
| Electron Affinity | 2.061 |
| Global Hardness (η) | 1.875 |
| Note: This data is for a different isoquinoline derivative and serves only to illustrate the type of information that would be generated for this compound in a dedicated DFT study. nih.gov |
Semi-Empirical Molecular Orbital Calculations (e.g., AM1, PM3) for Reaction Pathways and Regioselectivity
Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a faster, albeit less accurate, alternative to DFT. nih.gov These methods simplify the complex integrals encountered in ab initio calculations by incorporating experimental data (parameters) into the computational framework. nih.gov Their computational efficiency makes them particularly well-suited for exploring potential energy surfaces and modeling reaction pathways, especially for larger molecules or for preliminary screening of reaction possibilities.
For this compound, semi-empirical methods could be employed to investigate the mechanisms of various reactions, such as electrophilic aromatic substitution or oxidation. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed, and the activation energies for different pathways can be compared. This would allow for the prediction of the most likely reaction mechanism and the regioselectivity of the reaction. For instance, in an electrophilic substitution reaction, calculations could determine whether the attack is more favorable on the benzo or the isoquinoline part of the molecule and at which specific carbon atom.
Prediction of Reaction Regioselectivity and Stereoselectivity
Computational chemistry provides powerful tools for predicting the outcome of chemical reactions. For this compound, predicting the regioselectivity of a reaction is crucial for its synthetic applications.
As mentioned, both DFT and semi-empirical methods can be used to determine the most likely sites for chemical attack. By calculating the energies of the possible intermediates formed during a reaction, the most stable intermediate can be identified, which often corresponds to the major product. For example, in a nitration reaction, the energies of the sigma complexes formed by the attack of the nitronium ion at different positions on the aromatic rings can be calculated. The position leading to the most stable sigma complex would be the predicted site of nitration.
Fukui functions, derived from DFT calculations, are another powerful tool for predicting regioselectivity. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.
While this compound is an achiral molecule, stereoselectivity would become important if it were to react with a chiral reagent or if a chiral center is formed during a reaction. In such cases, computational methods could be used to calculate the energies of the different stereoisomeric transition states, allowing for the prediction of the major stereoisomer that would be formed.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, while the core aromatic system is largely planar, the methyl groups introduce some conformational flexibility.
Conformational analysis would involve systematically rotating the methyl groups and calculating the potential energy at each rotational angle. This would allow for the identification of the lowest energy conformation (the global minimum) and any other stable conformations (local minima). The energy barriers between these conformations could also be determined. While the rotation of methyl groups in such a system is expected to have a relatively low energy barrier, understanding the preferred orientation could be important for interpreting spectroscopic data or for modeling intermolecular interactions. More complex molecular modeling studies could involve simulating the interaction of this compound with other molecules, such as a solvent or a biological receptor.
Computational Approaches to Reaction Mechanism Elucidation
Elucidating the detailed step-by-step mechanism of a chemical reaction is a primary goal of computational chemistry. rsc.org For a proposed reaction involving this compound, computational methods can be used to map out the entire potential energy surface, identifying all reactants, intermediates, transition states, and products.
This process typically involves:
Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are optimized.
Searching for Transition States: A transition state is a saddle point on the potential energy surface that connects reactants and products. Various algorithms are available to locate these structures.
Verifying Transition States: A true transition state must have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located transition state indeed connects the desired species.
By calculating the energies of all these species, a detailed energy profile for the reaction can be constructed. This profile provides the activation energies for each step, allowing for the identification of the rate-determining step of the reaction. mdpi.com Such detailed mechanistic insights are invaluable for understanding and controlling the reactivity of this compound.
Structure Reactivity Relationship Srr Studies in 5,10 Dimethylbenzo G Isoquinoline Derivatives
Influence of Methyl Substituents on Chemical Reactivity and Stability
The presence of methyl groups at the 5- and 10-positions of the benzo[g]isoquinoline (B3188944) core significantly modulates its electronic and steric properties, thereby influencing its reactivity and stability. The methyl groups are electron-donating through hyperconjugation and inductive effects. This increased electron density on the aromatic system can affect the susceptibility of the molecule to electrophilic and nucleophilic attack.
In related quinonoid systems, such as benzo[g]isoquinoline-5,10-diones, the core structure has been a template for developing new antibiotics. researchgate.net While direct reactivity studies on 5,10-Dimethylbenzo[g]isoquinoline are limited, the electronic contribution of the methyl groups is expected to enhance the stability of the cationic intermediates formed during electrophilic substitution reactions on the benzene (B151609) ring. Conversely, this electron-donating nature may decrease the reactivity of the isoquinoline (B145761) nitrogen towards quaternization compared to unsubstituted analogs.
The steric bulk of the methyl groups at the peri-positions (5 and 10) can also play a crucial role in directing the approach of reagents and influencing the regioselectivity of reactions. This steric hindrance can shield the nearby protons and the isoquinoline nitrogen from chemical attack.
Systematic Variation of Peripheral Substituents for Reactivity Tuning
The systematic variation of substituents on the benzo[g]isoquinoline skeleton is a key strategy for fine-tuning the reactivity and biological activity of these compounds. In the related benzo[g]isoquinoline-5,10-dione series, substitutions at various positions have been shown to have a profound impact on their properties. For instance, substitution at the 3-position has been found to generally yield analogs with higher antitubercular potency. researchgate.net
While specific data for this compound is scarce, we can infer from studies on analogous systems. For example, in benzo[f]quinoline (B1222042) derivatives, the nature of the substituent significantly affects their anticancer activity. Aromatic quaternary salts of benzo[f]quinolines have shown greater anticancer activity than their cycloadducts, with the substituent at the para-position of a benzoyl moiety being a major determinant of biological activity. nih.gov
The introduction of electron-withdrawing or electron-donating groups at other positions of the this compound ring system would be expected to further modulate the electron density distribution, thereby altering the reactivity of the molecule. For instance, electron-withdrawing groups would render the aromatic system more susceptible to nucleophilic attack, while electron-donating groups would facilitate electrophilic substitution.
Table 1: Inferred Effects of Peripheral Substituents on the Reactivity of the Benzo[g]isoquinoline Core This table is based on general principles and data from related heterocyclic systems, as direct studies on this compound are not widely available.
| Position of Substitution | Type of Substituent | Expected Effect on Reactivity |
| C-1, C-3 | Electron-withdrawing (e.g., -NO₂) | Decreased nucleophilicity of the isoquinoline nitrogen; activation towards nucleophilic aromatic substitution. |
| C-1, C-3 | Electron-donating (e.g., -NH₂) | Increased nucleophilicity of the isoquinoline nitrogen; activation towards electrophilic attack on the isoquinoline part. |
| C-6, C-7, C-8, C-9 | Electron-withdrawing (e.g., -Cl) | Deactivation of the benzene ring towards electrophilic substitution. |
| C-6, C-7, C-8, C-9 | Electron-donating (e.g., -OCH₃) | Activation of the benzene ring towards electrophilic substitution. |
Relationship Between Molecular Architecture and Intermolecular Interactions (e.g., DNA Intercalation)
The planar, polyaromatic structure of benzo[g]isoquinoline derivatives makes them potential candidates for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix, leading to cytotoxic effects that can be harnessed for anticancer therapies. nih.gov
Studies on benzo[g]isoquinoline-5,10-dione derivatives have shown that they can act as DNA intercalators. researchgate.net For instance, a novel synthesis for a 9-(2-dimethylaminoethylamino)-6-hydroxy-7-methoxybenzo-[g]isoquinoline-5,10-dione derivative revealed its role as a DNA intercalator and an inhibitor of gyrase and topoisomerases I and II. researchgate.net Similarly, other benzoquinoline derivatives have been designed and synthesized as potential DNA-intercalating antitumor agents. mdpi.com The interaction with DNA is often stabilized by the planar aromatic system and can be influenced by side chains that interact with the DNA grooves.
While direct evidence for DNA intercalation by this compound is not available, its planar aromatic core suggests a potential for such interactions. The methyl groups at the 5- and 10-positions could, however, introduce some steric hindrance that might affect the efficiency of intercalation compared to its unsubstituted counterpart.
Table 2: DNA Intercalation Data for Related Benzoquinoline Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential for DNA interaction.
| Compound | Method of Study | Key Finding | Reference |
| Benzo[h]quinoline derivatives | UV and fluorescence spectroscopy | Showed significant interaction with calf thymus DNA (CT-DNA). | mdpi.com |
| Benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives | Optical, CD, NMR spectroscopy | High affinity towards double-stranded DNA via intercalation. | researchgate.net |
| Benzo[c]quinolizinium ions | Photometric and fluorimetric titrations, CD and LD spectroscopy | Bind to DNA by intercalation with binding constants in the range of 6–11 × 10⁴ M⁻¹. | beilstein-journals.org |
Electronic and Steric Effects of Substituents on Synthetic Outcomes
The electronic and steric effects of substituents are critical in determining the outcome of synthetic reactions involving the benzo[g]isoquinoline scaffold. The synthesis of substituted benzo[g]isoquinoline-5,10-diones has been achieved through various methods, including intramolecular Heck reactions. researchgate.net The regioselectivity of such reactions is often governed by the electronic nature and steric bulk of the substituents present on the reacting partners.
In the synthesis of related benzo[g]quinoxaline-5,10-diones, the reactivity of the starting materials is influenced by the presence of electron-donating or electron-withdrawing groups. researchgate.net For example, the synthesis of disubstituted benzo[g]quinoxaline-5,10-diones from pyrazine-2,3-dicarboxylic acid involves steps where the reaction rates and yields are dependent on the nature of the substituents. mdpi.com
For this compound, the electron-donating methyl groups would be expected to influence the regioselectivity of further substitutions on the aromatic rings. For instance, in electrophilic aromatic substitution reactions, these groups would direct incoming electrophiles to the ortho and para positions relative to themselves. However, the steric hindrance imposed by the peri-methyl groups could favor substitution at less hindered positions.
The synthesis of the this compound core itself would likely involve a multi-step sequence, where the introduction of the methyl groups could be achieved early in the synthesis on a naphthalene (B1677914) precursor or later on the heterocyclic system, with each approach having its own set of challenges related to regioselectivity and reactivity.
Mechanistic Investigations of Chemical Transformations Involving 5,10 Dimethylbenzo G Isoquinoline
Exploration of Reaction Intermediates in Benzo[g]isoquinoline (B3188944) Synthesis
The synthesis of the benzo[g]isoquinoline core can proceed through various pathways, and the identification of reaction intermediates is key to optimizing reaction conditions and yields. While direct studies on 5,10-Dimethylbenzo[g]isoquinoline are limited, insights can be drawn from mechanistic studies of analogous benzo[g]isoquinoline-5,10-dione and benzo[g]quinoxaline-5,10-dione syntheses.
A plausible synthetic route to this compound could involve a modified Pomeranz-Fritsch type reaction or a transition metal-catalyzed annulation. In such reactions, the initial step would likely be the formation of a Schiff base or an enamine intermediate. For instance, the reaction of a substituted naphthalene (B1677914) derivative with an appropriate aminoacetaldehyde dimethyl acetal (B89532) would proceed via an imine intermediate which then undergoes cyclization.
In the synthesis of related benzo[g]isoquinoline-5,10-diones, researchers have proposed the formation of N-vinylacetamide intermediates in intramolecular Heck reactions. This suggests that for the synthesis of this compound, an analogous unsaturated amide or a related species could be a key intermediate prior to the final ring-closing step.
Furthermore, studies on the formation of similar heterocyclic systems have identified N-oxide intermediates. For example, the cyclization of 2-alkynylbenzaldoximes to isoquinolines is proposed to proceed through an isoquinoline-N-oxide intermediate. It is conceivable that a similar intermediate could be formed during the synthesis of this compound, which is then subsequently deoxygenated to yield the final product.
Table 1: Plausible Intermediates in the Synthesis of this compound
| Intermediate Type | Proposed Structure | Spectroscopic Signature (Hypothetical) |
| Schiff Base | Aromatic-CH=N-R | ¹H NMR: Signal around 8.0-8.5 ppm (methine proton) |
| Enamine | Aromatic-C=C-NHR | ¹H NMR: Signal around 5.0-6.0 ppm (vinylic proton) |
| N-vinylacetamide | Aromatic-N(COCH₃)-CH=CH₂ | ¹H NMR: Signals for vinyl protons and acetyl group |
| Isoquinoline-N-oxide | Benzo[g]isoquinoline with N-O bond | Mass Spectrometry: [M+16]⁺ peak |
Kinetic Studies of Formation and Derivatization Reactions
Detailed kinetic studies on the formation and derivatization of this compound are not extensively reported in the literature. However, general principles of reaction kinetics can be applied to understand the factors influencing the rates of these transformations. The rate of formation of the benzo[g]isoquinoline core would be dependent on several factors including the nature of the starting materials, the catalyst used, temperature, and solvent polarity.
For a hypothetical synthesis of this compound via a catalyzed cyclization reaction, the rate law could be expressed as:
Rate = k[Naphthalene derivative][Aminoacetaldehyde derivative][Catalyst]ⁿ
Where 'k' is the rate constant and 'n' is the order of the reaction with respect to the catalyst. Kinetic experiments, such as monitoring the disappearance of reactants or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC, would be necessary to determine the rate constant and the reaction order.
Derivatization reactions, such as electrophilic substitution or oxidation of the methyl groups, would also have their own kinetic profiles. For example, the rate of an electrophilic aromatic substitution on the benzo[g]isoquinoline ring would be influenced by the electron-donating or -withdrawing nature of the substituents and the strength of the electrophile.
Table 2: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Reactant A] (M) | [Reactant B] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 5 | 1.2 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 5 | 2.4 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 5 | 1.2 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 10 | 4.8 x 10⁻⁴ |
Thermodynamic Considerations in Reaction Pathway Favorability
ΔG = ΔH - TΔS
In the synthesis of a complex molecule like this compound from simpler starting materials, the formation of new, stable C-C and C-N bonds typically results in a negative enthalpy change (exothermic reaction). The cyclization step, which leads to a more ordered system, would result in a decrease in entropy (negative ΔS). Therefore, the spontaneity of the reaction is often temperature-dependent.
Computational chemistry can be a powerful tool to estimate the thermodynamic parameters for different proposed reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable route can be predicted. For instance, comparing the calculated ΔG for a thermal cyclization versus a catalyzed pathway can provide insights into which method is more likely to be successful.
Table 3: Hypothetical Thermodynamic Data for Competing Reaction Pathways
| Reaction Pathway | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Favorability |
| Pathway A (Thermal Cyclization) | -80 | -150 | -35.3 | Favorable |
| Pathway B (Catalyzed Annulation) | -120 | -100 | -90.2 | More Favorable |
This hypothetical data suggests that while both pathways are thermodynamically favorable, the catalyzed annulation is significantly more so, primarily due to a more negative enthalpy change that outweighs the less favorable entropy change.
Advanced Methodological Developments in Benzo G Isoquinoline Research
Catalytic Systems for Enhanced Efficiency in Synthesis
The construction of the benzo[g]isoquinoline (B3188944) scaffold often relies on transition-metal-catalyzed reactions, which provide powerful and efficient routes to these molecules. Researchers have explored a variety of catalytic systems to enhance yield, selectivity, and substrate scope.
Transition metals such as palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni) are central to many modern synthetic protocols. nih.gov Rhodium catalysts, for instance, have been effectively used for the C-H functionalization and annulation of non-halogenated 2-arylimidazoles with sulfoxonium ylides to form the benzo nih.govresearchgate.netimidazo[2,1-a]isoquinoline core. nih.gov In one method, a rhodium(III) precatalyst, activated by acetic acid and a silver hexafluoroantimonate co-catalyst, facilitates the crucial C-C and C-N bond formations under aerobic conditions. nih.gov
Palladium catalysis is also prominent, particularly in coupling reactions. An intramolecular Heck reaction was a key step in a novel synthesis of benzo[g]isoquinoline-5,10-diones, where the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine ligand provided high selectivity for the desired cyclization product. researchgate.net Similarly, palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, offers an efficient route to isoquinolines in short reaction times. organic-chemistry.org
Copper-catalyzed reactions have enabled the synthesis of complex isoquinoline (B145761) derivatives through cascade or tandem processes. A notable example is the copper(II) acetate-catalyzed cascade cyclization between o-alkynylbenzonitriles and o-iodoanilines, which forms three new C-N bonds in a single operation to produce benzimidazo[2,1-a]isoquinolines in good to excellent yields (62–97%). nih.gov Nickel catalysis has also been applied in the annulation of chlorohalobenzimidamides with terminal alkynes to build the target fused-ring system. nih.gov
Table 1: Comparison of Catalytic Systems in Benzo[g]isoquinoline Synthesis
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Rh(III) precatalyst / AgSbF₆ | C-H Activation / Annulation | 2-Arylimidazoles, Sulfoxonium ylides | Forms C-C and C-N bonds under aerobic conditions. | nih.gov |
| Palladium / Trialkylphosphine | Intramolecular Heck Reaction | N-vinylacetamides | High 6-endo-trig selectivity for cyclization. | researchgate.net |
| Copper(II) Acetate | Cascade Cyclization | o-Alkynylbenzonitriles, o-Iodoanilines | Sequential formation of three C-N bonds in one pot. | nih.gov |
| Nickel Catalyst | Annulation | Chlorohalobenzimidamides, Terminal alkynes | Effective for constructing the fused ring system. | nih.gov |
Sustainable Synthetic Approaches for Benzo[g]isoquinolines (e.g., Catalyst-Free Methods)
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for benzo[g]isoquinoline synthesis. These approaches aim to reduce waste, avoid toxic reagents and catalysts, and improve atom economy. nih.gov
One of the most promising strategies is the use of catalyst-free reactions. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, such as elevated temperature or the use of a particular solvent. nih.gov A notable development is a base-promoted, transition-metal-free synthesis that allows for nitrogen atom insertion into naphthoquinone rings at room temperature. rsc.org This process uses easily available starting materials and provides access to structurally valuable polycyclic heterocycles without the need for metal catalysts, which can be difficult to remove from the final product. rsc.orgnih.gov
Multicomponent reactions (MCRs) represent another cornerstone of sustainable synthesis. MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which reduces reaction time, energy consumption, and waste generation compared to traditional multi-step syntheses. nih.gov One-pot tandem cyclization strategies have been developed for the synthesis of amino-functionalized benzo nih.govresearchgate.netimidazo[2,1-a]isoquinolines from commercially available o-phenylenediamines and o-cyanobenzaldehydes. nih.gov Such atom-economical transformations are operationally simple and avoid the pre-functionalization of precursors. nih.gov
The development of protocols that use water as a solvent or are performed under solvent-free conditions further enhances the environmental profile of these syntheses. nih.govnih.gov For example, a silver-catalyzed protocol for synthesizing benzimidazo[2,1-a]isoquinolines has been successfully demonstrated in water. nih.gov These methods highlight a shift towards more benign and sustainable synthetic routes in heterocyclic chemistry. nih.gov
High-Throughput Screening and Automated Synthesis Methodologies
The discovery and optimization of new bioactive compounds, including derivatives of benzo[g]isoquinoline, have been accelerated by the adoption of high-throughput screening (HTS) and automated synthesis. These methodologies allow for the rapid synthesis and evaluation of large libraries of compounds.
High-throughput screening is a drug discovery process that uses automated equipment to test thousands of compounds for a specific biological activity. The National Cancer Institute (NCI) 60 cell line screen is a prominent example of an HTS platform used to evaluate the anticancer potential of new chemical entities. nih.gov In this process, compounds are initially tested at a single concentration against 60 different human tumor cell lines. nih.gov This provides a comprehensive initial assessment of a compound's activity across various cancer types, including leukemia, melanoma, and cancers of the lung, colon, and breast. nih.gov While specific HTS data for 5,10-Dimethylbenzo[g]isoquinoline is not publicly detailed, related structures like benzo[f]quinoline (B1222042) derivatives have been evaluated using this system, demonstrating the applicability of the methodology to this class of compounds. nih.gov
In parallel with biological screening, high-throughput virtual screening (HTVS) has emerged as a powerful computational tool. nih.gov This approach uses computer models to dock large libraries of virtual compounds into the active site of a biological target, such as an enzyme or receptor. nih.gov Diversity-based HTVS, for example, first screens a diverse set of molecular scaffolds to identify promising core structures before docking the entire library, making the process more efficient. nih.gov This computational screening can prioritize a smaller number of candidates for chemical synthesis and in vitro testing, saving significant time and resources. nih.gov
Automated synthesis platforms can then be used to rapidly produce the prioritized compounds. These systems can perform multiple reactions in parallel, purifying the products and preparing them for biological evaluation. While detailed reports on the automated synthesis of benzo[g]isoquinolines are not widespread, the general methodologies for parallel synthesis are well-established and applicable to the modular construction of these heterocyclic scaffolds.
Emerging Research Frontiers and Unexplored Avenues in 5,10 Dimethylbenzo G Isoquinoline Chemistry
Development of Advanced Spectroscopic Probes for Molecular Behavior
Due to the absence of reported synthesis of 5,10-Dimethylbenzo[g]isoquinoline, there is no available information on the use of advanced spectroscopic probes to investigate its molecular behavior. The characterization and analysis of its unique electronic and structural properties through techniques such as advanced NMR spectroscopy, fluorescence spectroscopy, or time-resolved spectroscopy have not been documented. Such studies would be contingent on the successful synthesis of the compound.
Interdisciplinary Research Integrating Computational and Synthetic Chemistry
A survey of interdisciplinary research reveals no specific studies that integrate computational and synthetic chemistry for this compound. While computational methods are sometimes employed to predict the properties and reactivity of related heterocyclic systems, their application to this particular dimethylated derivative is not found in the available literature. The synergy between in-silico design and experimental validation for this compound is an unexplored avenue that could accelerate the discovery of its potential properties and applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5,10-Dimethylbenzo[g]isoquinoline, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves deprotection of precursor acetamides under oxidative conditions. For example, deprotection of 20b using air for full oxidation of the C-N bond yields 5,10-dimethoxybenzo[g]isoquinoline (21), which can be further demethylated with ceric ammonium nitrate (CAN) to form a quinone core . Key factors include reaction scale (e.g., >2 mmol requires controlled air introduction), solvent choice (e.g., 1,4-dioxane for CAN reactions), and purification via column chromatography to isolate high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and methyl group integration. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity. Infrared (IR) spectroscopy identifies functional groups like carbonyls in intermediates .
Q. What are the common chemical reactions involving isoquinoline derivatives, and how do methyl substituents influence reactivity?
- Methodology : Isoquinolines undergo electrophilic substitution (e.g., nitration, halogenation) at specific ring positions. Methyl groups at positions 5 and 10 enhance steric hindrance, directing reactions to less hindered sites. For example, phthalic anhydride reactions with methyl isocyanoacetate yield dihydroisoquinolines, where methyl groups stabilize intermediates via hyperconjugation .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound derivatives for enhanced biological activity?
- Methodology : Density Functional Theory (DFT) calculates reduction potentials to predict catalytic efficiency. For instance, substituents like -NH2 lower reduction potentials (e.g., −3.26 V), correlating with higher yields in borylation reactions. Molecular docking simulations model interactions with biological targets (e.g., topoisomerase I), prioritizing derivatives with optimal binding affinities .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for this compound-based inhibitors?
- Methodology : Cross-validate SAR using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation). For example, derivatives with nitro groups may show high in vitro potency but poor cellular uptake due to logP imbalances. Adjust substituent polarity (e.g., replacing -NO2 with -OMe) and use permeability assays (e.g., Caco-2 models) to reconcile discrepancies .
Q. How do oxidative demethylation conditions impact the electronic properties of this compound derivatives?
- Methodology : CAN-mediated demethylation converts methoxy groups to quinones, altering redox behavior. Monitor reaction progress via UV-Vis spectroscopy (e.g., absorption shifts at 450 nm for quinone formation). Electrochemical analysis (cyclic voltammetry) quantifies changes in reduction potentials, critical for designing photocatalysts or antitumor agents .
Q. What safety considerations are critical when handling this compound in pharmacological studies?
- Methodology : Prioritize Ames tests to assess mutagenicity and chronic toxicity assays (e.g., rodent models) for carcinogenicity risks. Use personal protective equipment (PPE) and fume hoods due to potential respiratory hazards. Reference IARC guidelines for occupational exposure limits, especially during large-scale synthesis .
Methodological Considerations for Experimental Design
- Synthetic Optimization : Vary catalysts (e.g., AgOTf vs. Pd/C), solvents (polar vs. nonpolar), and temperatures to map yield-purity trade-offs .
- Data Validation : Use triplicate experiments with ANOVA for statistical rigor (e.g., p < 0.05 significance threshold) and report standard deviations .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with academic and safety standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
